N-(2-Diethylaminoethyl)-Oleamide
Description
N-(2-Diethylaminoethyl)-Oleamide is a synthetic amide derivative characterized by a diethylaminoethyl group attached to the nitrogen of oleamide, a fatty acid amide derived from oleic acid. For instance, structurally similar compounds, such as N-(2-diethylaminoethyl)-4-iodobenzamide, have been extensively studied as melanin-targeting radiotracers for melanoma imaging . The diethylaminoethyl moiety is critical for enhancing solubility and receptor-targeting efficiency, as seen in other bioactive molecules .
Properties
IUPAC Name |
(E)-N-[2-(diethylamino)ethyl]octadec-9-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H48N2O/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26(5-2)6-3/h13-14H,4-12,15-23H2,1-3H3,(H,25,27)/b14-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSBDRIEINNXNW-BUHFOSPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCN(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)NCCN(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3804-52-2 | |
| Record name | N-(2-diethylaminoethyl)-oleamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2-Diethylaminoethyl)-Oleamide can be synthesized through the reaction of oleic acid with N-(2-diethylaminoethyl)amine. The reaction typically involves the activation of oleic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond undergoes hydrolysis under acidic or basic conditions:
- Acidic Hydrolysis : Produces oleic acid and N,N-diethylethylenediamine hydrochloride.
- Basic Hydrolysis : Forms oleate salt and free amine32.
Table 1: Hydrolysis Conditions and Products
| Condition | Reagent | Temperature | Product(s) |
|---|---|---|---|
| Acidic (HCl) | 6M HCl, reflux | 110°C | Oleic acid + Diethylaminoethylamine |
| Basic (NaOH) | 2M NaOH, ethanol | 70°C | Sodium oleate + Free amine |
Reduction Reactions
The amide group can be reduced to a tertiary amine using LiAlH₄ or BH₃·THF :
Reactivity of the Tertiary Amine Group
The diethylaminoethyl group participates in:
- Quaternary Ammonium Salt Formation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary salts.
- Protonation : Acts as a weak base (pKa ~9–10) in aqueous solutions, forming water-soluble ammonium ions42.
Functionalization of the Olefinic Bond
The cis double bond in the oleamide chain undergoes:
- Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) converts it to stearamide derivatives.
- Epoxidation : Reaction with peracids (e.g., mCPBA) forms epoxide derivatives[^4]5.
Table 2: Olefin Functionalization Reactions
| Reaction | Reagent | Conditions | Product |
|---|---|---|---|
| Hydrogenation | H₂, 10% Pd/C | 50 psi, 25°C | Saturated amide |
| Epoxidation | mCPBA, CH₂Cl₂ | 0°C, 2h | Epoxidized oleamide |
Stability and Decomposition
- Thermal Stability : Decomposes above 200°C, releasing CO₂ and amines (TGA data)4.
- Photooxidation : The olefinic bond is susceptible to UV-induced oxidation, forming hydroperoxides1.
Key Research Findings
Scientific Research Applications
N-(2-Diethylaminoethyl)-Oleamide, a compound with the molecular formula , has several applications, particularly in the context of gelation and potentially in pharmacological studies .
Gelation Properties:
- Gelation of Edible Oils N-(2-aminoethyl)-oleamide, a similar compound, is effective in the gelation of edible oils like sesame oil, mustard oil, coconut oil, and citriodora oil . The long carbon chain in oleic acid allows for van der Waals forces, while the amide group can form hydrogen bonds, facilitating gelation .
- Organogelator N-(2-aminoethyl)-oleamide exhibits a high order of gelation with organic solvents such as n-hexane and DMSO . The optimization of gelation conditions, minimum gelation concentration, and gelation temperature have been studied for synthesized amides as organogelators .
Potential Pharmacological Applications:
- Antimicrobial Activity Fatty acid amide derivatives, including those related to oleamide, possess antimicrobial activity, which is higher than that of unmodified molecules . The activity against yeast and bacteria increases with the addition of carbon atoms and methylamide and dimethylamide derivatives .
- Molecular Targeting Oleamide is related to molecular targeting using radioisotopic methods and has applications in imaging and therapy .
Safety Information:
Mechanism of Action
The mechanism of action of N-(2-Diethylaminoethyl)-Oleamide involves its interaction with cellular membranes and proteins. The diethylaminoethyl group allows the compound to interact with lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport. The compound may also interact with specific receptors and enzymes, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Melanoma-Targeting Analogs
- N-(2-Diethylaminoethyl)-4-Iodobenzamide (BZA): This iodinated analog has been radiolabeled with iodine-123 for SPECT imaging in melanoma. Phase III trials demonstrated its ability to detect pigmented metastases, with tumor uptake correlating with melanin content . Key Difference: The substitution of oleamide with an iodobenzoyl group enables melanin binding, a property absent in N-(2-diethylaminoethyl)-oleamide.
- N-(2-Diethylaminoethyl)-2-Iodobenzamide (BZA2): Compared to BZA, BZA2 showed improved in vivo stability and tumor-to-background ratios in preclinical studies . Both compounds share the diethylaminoethyl backbone but differ in the position of iodine on the benzamide ring.
Endocannabinoid Analogs
- Anandamide (AEA): A natural endocannabinoid with structural similarities to oleamide derivatives. This compound may share AEA’s ability to bind cannabinoid receptors (CB1/CB2), though its diethylaminoethyl group likely alters receptor affinity compared to AEA’s arachidonoyl chain .
- N-(2-Fluoroethyl)-Oleamide (2FEO) and N-(2-Hydroxyethyl)-Oleamide (2HEO): These analogs, designed to mimic endocannabinoids, exhibit antitumor activity by modulating cannabinoid receptors. This compound’s diethylamino group may enhance metabolic stability over 2HEO’s hydroxyl group .
Local Anesthetic Derivatives
- N-(2-Diethylaminoethyl)-2-(Naphthalen-1-yloxy)acetamide (6b): This compound demonstrated local anesthetic potency comparable to lidocaine (pKa = 8.9). The diethylaminoethyl chain facilitates membrane interaction, a feature shared with this compound .
Comparative Data Table
Key Research Findings
Structural Impact on Function: The diethylaminoethyl group enhances solubility and target affinity in melanin-binding radiotracers (e.g., BZA) but may reduce blood-brain barrier penetration compared to smaller substituents like hydroxyethyl .
Thermal Stability: N-(2-Aminoethyl)-oleamide (structurally similar) showed sharp thermal decomposition above 300°C, indicating that the diethylaminoethyl variant may share high thermal stability, suitable for drug formulation .
Receptor Specificity: Unlike anandamide, this compound’s bulky diethyl group may shift receptor preference from CB1 to CB2, a hypothesis supported by studies on fluorinated analogs .
Biological Activity
N-(2-Diethylaminoethyl)-Oleamide, also known as N,N-Diethyl-N'-oleoylethylene diamine, is a fatty acid amide with a molecular formula of CHNO. This compound has garnered attention due to its diverse biological activities, particularly in the context of neuropharmacology and cell signaling.
This compound exhibits several mechanisms through which it influences biological systems:
- Receptor Interactions : The compound interacts with various neurotransmitter receptors, including GABA, serotonin (5-HT), and cannabinoid receptors. These interactions suggest a role in modulating neurotransmission and potentially influencing mood and anxiety disorders .
- Anti-inflammatory Properties : Research indicates that oleamide derivatives can exhibit anti-inflammatory effects by inhibiting the activation of Toll-like receptors (TLR2 and TLR4), which are crucial in the inflammatory response. This property positions this compound as a candidate for therapeutic applications in inflammatory diseases .
Pharmacological Effects
- Neuropharmacological Effects : Studies have shown that oleamide can induce hypothermia and reduce locomotion in animal models, indicating its potential as a sedative or anxiolytic agent. The effects are dose-dependent and vary between male and female subjects .
- Cell Signaling : Oleamide acts as a signaling molecule within the central nervous system (CNS), influencing processes such as sleep regulation and nociception (pain perception). Its accumulation in the cerebrospinal fluid during sleep deprivation highlights its role in sleep modulation .
- Analgesic Activity : Oleamide has been reported to activate TRPV1 vanilloid receptors, which are involved in pain sensation, suggesting potential analgesic properties .
Table 1: Summary of Biological Activities of this compound
Synthesis and Characterization
The synthesis of this compound typically involves the amidation of oleic acid derivatives. The characterization of this compound is crucial for understanding its pharmacokinetics and bioavailability. Techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are commonly employed to quantify its presence in biological samples .
Q & A
Q. What advanced computational models predict the gelation efficiency of this compound in organogel systems?
- Methodological Answer : Apply molecular dynamics (MD) simulations with force fields like CHARMM36 to model self-assembly in hydrophobic solvents (e.g., n-decane). Correlate simulated critical gelation concentration (CGC) with empirical data from Table 3 (e.g., gelation time vs. solvent polarity) .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
